Susalimod
概述
描述
Susalimod is a small molecule drug that acts as a tumor necrosis factor inhibitor and immunomodulator. It was initially developed by Pfizer Inc. and has been studied for its potential therapeutic applications in treating inflammatory bowel diseases and rheumatic diseases . This compound is a structural analogue of sulphasalazine and is known for its extensive biliary excretion .
科学研究应用
苏沙利莫德因其免疫调节特性而被广泛研究。它在以下方面显示出潜力:
化学: 用作研究胆汁排泄和药物代谢的模型化合物。
生物学: 研究其对细胞因子产生和免疫反应调节的影响。
医学: 由于它能够抑制肿瘤坏死因子-α (TNF-α) 的合成,因此被探索为炎症性肠病和风湿性疾病的治疗剂.
工业: 在制药行业中,可能用于开发新的免疫调节药物。
作用机制
苏沙利莫德通过抑制肿瘤坏死因子-α (TNF-α)(一种促炎细胞因子)的合成发挥作用。 该化合物与脂多糖诱导的 TNF-α 合成途径相互作用,降低血清中 TNF-α 的水平 。 这种抑制是通过浓度依赖性机制实现的,其中更高的苏沙利莫德浓度导致更高的 TNF-α 合成抑制 .
安全和危害
未来方向
生化分析
Biochemical Properties
Susalimod is known to interact with various biomolecules, particularly enzymes and proteins. It is extensively excreted in the bile in various animal species . It has been observed to induce bile duct hyperplasia after long-term treatment of dogs with doses exceeding 25 mg/kg .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been shown to decrease lipopolysaccharide (LPS)-induced elevated serum levels of the proinflammatory cytokine tumor necrosis factor-α (TNF-α) in a concentration-related manner .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with TNF-α. It is suggested to inhibit the synthesis of TNF-α . The integrated pharmacokinetic-pharmacodynamic model estimated the in vivo potency of this compound in the mouse to be 293 μM .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been shown that this compound is highly enriched in the bile, in a saturable manner, after oral administration . This indicates that the compound’s stability, degradation, and long-term effects on cellular function may vary over time.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in dogs, this compound induced bile duct hyperplasia after long-term treatment with doses exceeding 25 mg/kg .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is extensively excreted in the bile in various animal species, suggesting that it interacts with enzymes or cofactors involved in biliary excretion .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is highly enriched in the bile after oral administration, suggesting that it interacts with transporters or binding proteins involved in biliary excretion .
准备方法
合成路线和反应条件
苏沙利莫德的合成涉及几个关键步骤:
钯催化偶联: 将5-碘水杨酸甲酯与三甲基硅烷基乙炔偶联生成乙炔基水杨酸酯。
三甲基硅烷基的裂解: 使用二甲基甲酰胺中的氟化钾裂解保护基团。
缩合: 将4-碘苯磺酰氯与2-氨基-3-甲基吡啶缩合得到磺酰胺。
铃木偶联: 将乙炔和碘代磺酰胺偶联生成二芳基乙炔。
皂化: 用氢氧化钠皂化甲酯基团以提供目标羧酸.
工业生产方法
苏沙利莫德的工业生产方法可能涉及放大上述合成路线,优化反应条件以获得更高的收率,并通过各种纯化技术(例如重结晶和色谱法)确保纯度。
化学反应分析
反应类型
苏沙利莫德会发生多种类型的化学反应,包括:
氧化: 苏沙利莫德在特定条件下可以被氧化形成各种氧化产物。
还原: 它可以被还原形成不同的还原物种。
取代: 苏沙利莫德可以发生取代反应,特别是在亲核试剂存在的情况下。
常用试剂和条件
氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 可以使用胺或硫醇等亲核试剂,在碱性条件下。
形成的主要产品
从这些反应中形成的主要产品取决于使用的特定试剂和条件。例如,氧化可能生成亚砜或砜,而还原可能生成胺或醇。
相似化合物的比较
苏沙利莫德在结构上与柳氮磺胺吡啶(另一种免疫调节药物)相似。苏沙利莫德具有独特的特性,使其与其他类似化合物区别开来:
柳氮磺胺吡啶: 两种化合物都广泛地通过胆汁排泄,但苏沙利莫德具有更高的胆汁清除率,并且在各种动物物种中具有不同的毒性特征.
其他 TNF 抑制剂: 与其他 TNF 抑制剂相比,苏沙利莫德具有独特的胆汁排泄机制和独特的药代动力学特征.
类似化合物
- 柳氮磺胺吡啶
- 英利昔单抗
- 阿达木单抗
- 依那西普
这些化合物具有相似的治疗靶点,但在化学结构、药代动力学和特定应用方面有所不同。
属性
IUPAC Name |
2-hydroxy-5-[2-[4-[(3-methylpyridin-2-yl)sulfamoyl]phenyl]ethynyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-14-3-2-12-22-20(14)23-29(27,28)17-9-6-15(7-10-17)4-5-16-8-11-19(24)18(13-16)21(25)26/h2-3,6-13,24H,1H3,(H,22,23)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLQPSZXCOYTHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164336 | |
Record name | Susalimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149556-49-0 | |
Record name | Susalimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149556490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Susalimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SUSALIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5MPG6F043 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。